molecular formula C5H4O B14074457 2,4-Cyclopentadiene-1-one CAS No. 13177-38-3

2,4-Cyclopentadiene-1-one

Cat. No.: B14074457
CAS No.: 13177-38-3
M. Wt: 80.08 g/mol
InChI Key: FQQOMPOPYZIROF-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-one is an organic compound with the molecular formula C5H4O. It is a derivative of cyclopentadiene, characterized by the presence of a ketone functional group at the 1-position. This compound is notable for its reactivity and its role as a precursor in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Cyclopentadien-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2 + 2 + 1] annulation reaction, which constructs the five-membered ring structure. Another method involves the electrocyclization reaction, such as the Nazarov Cyclization .

Industrial Production Methods: Industrial production of 2,4-Cyclopentadien-1-one often employs large-scale annulation reactions, ensuring high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products .

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Properties

IUPAC Name

cyclopenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O/c6-5-3-1-2-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQOMPOPYZIROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name cyclopentadienone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cyclopentadienone
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157203
Record name 2,4-Cyclopentadiene-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-38-3
Record name Cyclopentadienone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Cyclopentadiene-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclopentadiene-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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